Sulfonamide Zinc-Binding Motif vs. Unsubstituted Phenyl Analog: Carbonic Anhydrase Inhibition Potential
The methylsulfonamido substituent present on CAS 1396632-16-8 provides a primary sulfonamide zinc-binding group, a pharmacophore established across numerous carbonic anhydrase inhibitor series [1]. The unsubstituted 5-oxo-1,4-thiazepane-3-carboxamide core (CAS 1396573-82-2) lacks this zinc-coordinating functionality and would not be expected to engage carbonic anhydrase with comparable affinity. Quantitative head-to-head CA inhibition data for the target compound versus a defined comparator are not yet available in the public domain; the inference is based on the well-characterized pharmacophoric contribution of sulfonamides in metalloenzyme inhibition.
| Evidence Dimension | Predicted carbonic anhydrase binding (zinc coordination capability) |
|---|---|
| Target Compound Data | Contains primary sulfonamide (methylsulfonamido) capable of zinc ligation |
| Comparator Or Baseline | 5-Oxo-1,4-thiazepane-3-carboxamide (CAS 1396573-82-2) – no sulfonamide group |
| Quantified Difference | Qualitative: zinc-binding motif present vs. absent; quantitative IC50 data unavailable |
| Conditions | Inference from pharmacophore models and class-level precedent; no direct assay comparison located |
Why This Matters
For projects targeting zinc-dependent metalloenzymes such as carbonic anhydrases, the presence of a sulfonamide group is a critical differentiator that cannot be achieved with the unsubstituted core scaffold.
- [1] Supuran, C.T. (2008) 'Carbonic anhydrases: novel therapeutic applications for inhibitors and activators', Nature Reviews Drug Discovery, 7(2), pp. 168–181. View Source
